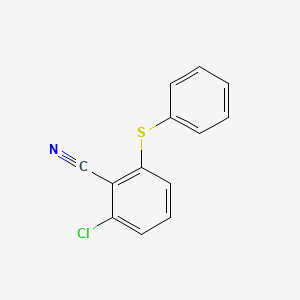

2-Chloro-6-phenylsulfanylbenzonitrile

説明

2-Chloro-6-phenylsulfanylbenzonitrile, also known as 2CPSB, is a compound belonging to the class of organic compounds known as nitriles. It is a colorless, crystalline solid with a melting point of 134-136°C and a boiling point of 261-262°C. 2CPSB has a wide range of applications in scientific research, ranging from synthesis of pharmaceuticals to biochemical studies.

科学的研究の応用

Spectroscopic Investigation and Molecular Docking Study

A closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, underwent detailed spectroscopic analysis using FT-IR and FT-Raman techniques. The study provided insights into the molecule's equilibrium geometry, vibrational wave numbers, and its potential as a chemotherapeutic agent through molecular docking results, suggesting inhibitory activity against GPb, which could indicate anti-diabetic properties (Alzoman et al., 2015).

Synthesis and Properties of Related Compounds

Research on the synthesis of dibenzo[b,g][1,5]diazoninedione and isoindolo[2,1-a]quinazoline derivatives from 2-aminobenzonitrile illustrates the versatility of similar compounds in generating new synthetic pathways to complex molecules (Bakavoli et al., 2006). Additionally, the development of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides from chlorination of related structures underlines the chemical reactivity and potential applications in creating novel compounds (Kornienko et al., 2014).

Improved Synthesis Methods

Efforts to improve synthesis methods for related compounds, such as 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, demonstrate the ongoing search for more efficient and less hazardous chemical processes, which could apply to the synthesis and manipulation of 2-Chloro-6-phenylsulfanylbenzonitrile as well (Zheng et al., 2009).

Antibacterial Activity and Molecular Modeling

Studies on compounds like 2-amino-4- (4-nitrophenyl) -5,6-dihydrobenzo [h] quinoline-3-carbonitrile, which was synthesized and characterized for antibacterial activity, highlight the potential for similar compounds to serve as leads in the development of new antibiotics. Theoretical calculations, including DFT and MEP analyses, supported experimental observations and may guide the design of analogs with enhanced activity (Uzun et al., 2019).

特性

IUPAC Name |

2-chloro-6-phenylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIHPWZUQCSMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylsulfanylbenzonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)

![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)

![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)

![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)

![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)